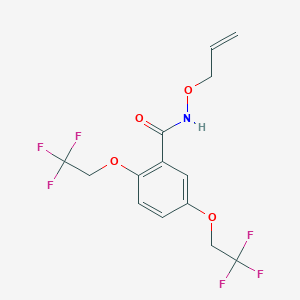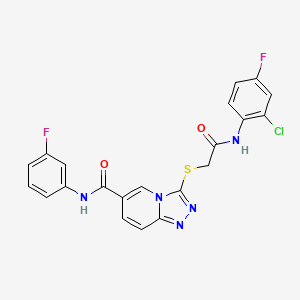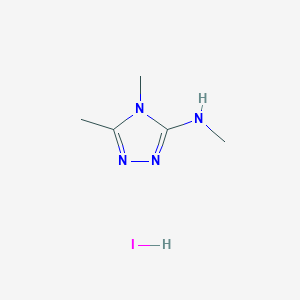![molecular formula C20H26N2O3S B2940377 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide CAS No. 683765-26-6](/img/structure/B2940377.png)
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide, also known as BMSB, is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide disrupts the pH balance of cancer cells, leading to their death. Additionally, 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been shown to modulate the activity of ion channels and receptors, contributing to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, leading to their death. 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, contributing to its anti-inflammatory effects. Additionally, 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been shown to reduce the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, contributing to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been shown to interact with other drugs, leading to potential drug-drug interactions.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide. One potential direction is to investigate its potential applications in combination therapy with other anticancer drugs, such as doxorubicin and cisplatin. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and potential targets, contributing to the development of novel therapeutic strategies.
Synthesemethoden
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide involves the reaction between 4-aminobenzoic acid, butyl methyl sulfonamide, and 2,5-dimethylphenyl isocyanate. The reaction takes place in the presence of a catalyst and solvent, followed by purification and isolation of the product. The yield of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide can be optimized by controlling the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has also been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been studied for its antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-13-22(4)26(24,25)18-11-9-17(10-12-18)20(23)21-19-14-15(2)7-8-16(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBVVGOIPHRQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)


![(E)-[(E)-[amino({[(4-bromophenyl)methyl]sulfanyl})methylidene]amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2940305.png)
![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)





![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)